

The Discovery and Isolation of Methionine: A Technical Retrospective

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A comprehensive guide for researchers, scientists, and drug development professionals on the seminal discovery, isolation, and characterization of the essential amino-acid, methionine.

Introduction

Methionine, a sulfur-containing essential amino acid, plays a pivotal role in numerous metabolic processes, including protein synthesis, methylation reactions, and as a precursor to other vital sulfur-containing compounds. Its discovery and isolation in the early 20th century marked a significant milestone in our understanding of protein biochemistry and nutrition. This technical guide provides an in-depth historical account of the key experiments that led to the identification and characterization of methionine, offering detailed methodologies for the pivotal experiments, a quantitative summary of the initial isolation, and a look into the early understanding of its biological significance.

The Historical Journey of Discovery

The story of methionine's discovery unfolds through the meticulous work of several key scientists in the 1920s.

In 1922, American bacteriologist John Howard Mueller, while investigating the nutritional requirements of hemolytic streptococci, isolated a previously unidentified sulfur-containing amino acid from an acid hydrolysate of casein.[1] Mueller's initial work suggested the presence of a new essential nutrient, but he reported an incorrect empirical formula for the compound.



Three years later, in 1925, Japanese chemist Satoru Odake successfully isolated the same amino acid from yeast protein and, through more accurate analysis, corrected its molecular formula. It was Odake who proposed the name "methionine," a portmanteau of "methyl" and the Greek word "theion" (sulfur), alluding to its chemical structure.

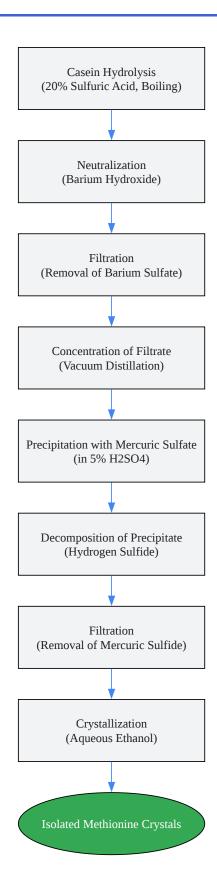
The definitive structural elucidation and synthesis of methionine were accomplished in 1928 by British chemists George Barger and Frederick Philip Coyne.[2] Their work confirmed methionine as γ-methylthiol-α-amino-n-butyric acid, solidifying its place as a fundamental building block of proteins.[2]

The Pioneering Isolation: Mueller's Experimental Protocol

Dr. J.H. Mueller's initial isolation of methionine from casein was a laborious process, reflecting the analytical techniques of the era. His work, published in the Journal of Biological Chemistry in 1923, laid the groundwork for future studies on this essential amino acid.

Experimental Workflow for Methionine Isolation from Casein (Mueller, 1923)





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Figure 1: Experimental workflow for the isolation of methionine from casein as described by J.H. Mueller in 1923.

Detailed Methodology

- · Hydrolysis of Casein:
 - A large quantity of commercial casein (typically in kilogram batches) was hydrolyzed by boiling with a 20% solution of sulfuric acid for several hours. This process breaks the peptide bonds, releasing the individual amino acids.
- Neutralization and Removal of Sulfate:
 - The hot acid hydrolysate was neutralized with a hot, saturated solution of barium hydroxide until the solution was faintly alkaline to litmus paper. This resulted in the precipitation of barium sulfate.
 - The voluminous precipitate of barium sulfate was removed by filtration while the solution was still hot.
- · Concentration of the Filtrate:
 - The filtrate, containing the mixture of amino acids, was concentrated under reduced pressure using a vacuum still. This removed a significant portion of the water.
- Precipitation of Methionine with Mercuric Sulfate:
 - The concentrated amino acid solution was acidified with sulfuric acid to a concentration of 5%.
 - A solution of mercuric sulfate in 5% sulfuric acid was added in excess. This reagent selectively precipitates certain amino acids, including methionine.
 - The resulting precipitate was allowed to stand for several hours before being collected by filtration.
- Decomposition of the Mercury Precipitate:



- The collected precipitate was suspended in water and decomposed by passing a stream of hydrogen sulfide gas through the suspension. This converted the mercuric ions to insoluble mercuric sulfide.
- Removal of Mercuric Sulfide and Final Crystallization:
 - The black precipitate of mercuric sulfide was removed by filtration.
 - The filtrate, now containing the crude methionine, was concentrated by evaporation.
 - The final purification was achieved by recrystallization from hot 70-80% aqueous ethanol.
 The methionine crystallized as small, glistening plates upon cooling.

Quantitative Data from Early Isolation Experiments

The initial isolation of methionine was characterized by low yields, a testament to the challenges of separating and purifying amino acids with the techniques available at the time.

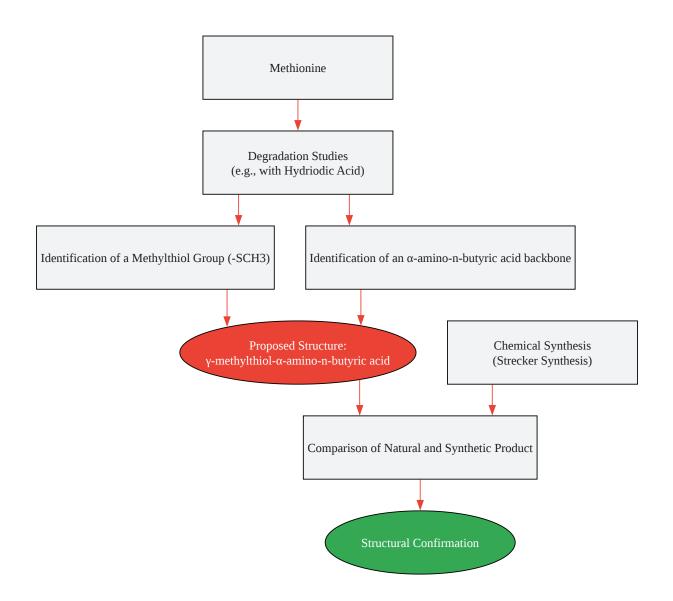
Parameter	Value	Reference
Starting Material	Casein	Mueller, 1923
Batch Size	45 - 68 kg	[3]
Final Yield of Methionine	100 - 200 g	[3]
Approximate Yield Percentage	~0.2 - 0.4%	

Elucidation of Methionine's Structure and its Synthesis

The definitive determination of methionine's chemical structure was a crucial step in understanding its biological function. This was achieved by G. Barger and F. P. Coyne in 1928 through a combination of degradation studies and chemical synthesis.

Experimental Approach to Structure Determination (Barger and Coyne, 1928)





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Figure 2: Logical workflow for the determination of methionine's structure by Barger and Coyne (1928).

Detailed Methodology

- Degradation Studies: Barger and Coyne subjected natural methionine to various chemical degradation reactions. A key finding was the liberation of methyl iodide upon treatment with hydriodic acid, which strongly indicated the presence of a methylthiol (-SCH3) group.
- Synthesis of a Candidate Molecule: Based on their degradation studies, they proposed the structure of γ-methylthiol-α-amino-n-butyric acid. They then synthesized this compound via a Strecker synthesis, starting from β-methylthiopropionaldehyde.
- Comparison and Confirmation: The physical and chemical properties of the synthesized compound were found to be identical to those of the natural methionine isolated from casein, thus confirming its structure.

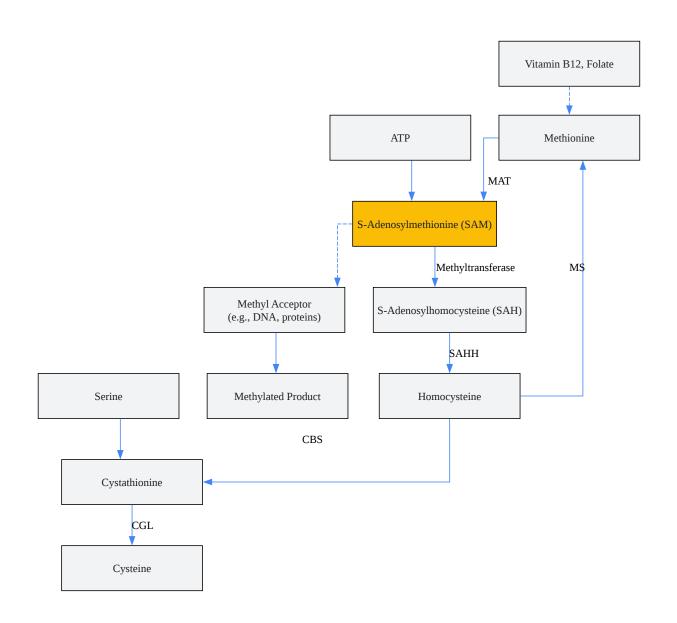
Early Insights into the Biological Significance of Methionine

The discovery of methionine as an essential amino acid spurred research into its metabolic roles. While the intricate details of signaling pathways as we know them today were not understood in the early 20th century, the foundational discoveries laid the groundwork for our current knowledge.

A pivotal breakthrough came with the discovery of S-adenosylmethionine (SAM) in 1952 by Giulio Cantoni. SAM is a key metabolite derived from methionine and ATP. This discovery was crucial as it identified methionine as the primary methyl group donor in a vast array of biochemical reactions, a process now known as the methionine cycle.

The Methionine Cycle: A Foundational Metabolic Pathway





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Figure 3: Simplified overview of the Methionine Cycle and its connection to the transsulfuration pathway.

This cycle highlights methionine's central role in:

- Methylation Reactions: SAM donates its methyl group to a wide range of substrates, including DNA, RNA, proteins, and lipids. These methylation events are critical for regulating gene expression, protein function, and signaling.
- Synthesis of Other Amino Acids: The methionine cycle is linked to the transsulfuration pathway, which leads to the synthesis of other sulfur-containing amino acids, notably cysteine.
- Polyamine Synthesis: SAM is also a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

Conclusion

The discovery and isolation of methionine represent a classic example of scientific inquiry, building upon previous observations and employing the analytical tools of the time to unveil a fundamental component of life. From Mueller's initial isolation from casein to Barger and Coyne's structural elucidation and the later discovery of SAM's central metabolic role, the journey of methionine has profoundly impacted our understanding of biochemistry, nutrition, and cellular regulation. The experimental protocols and findings from these early studies remain a cornerstone of amino acid chemistry and continue to inform research in fields ranging from metabolic diseases to drug development.

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